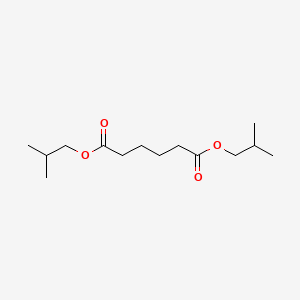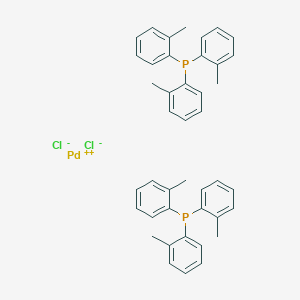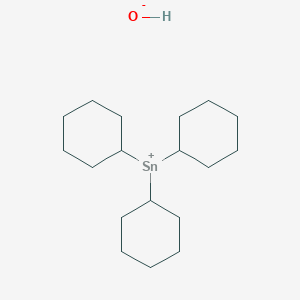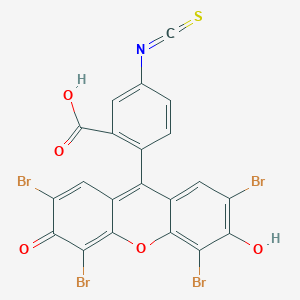
Eosin-5-isothiocyanate
Overview
Description
Eosin-5-isothiocyanate (EITC) is a red fluorescent label used to label amino groups on proteins . It can also be used as a reversible inhibitor of the erythrocyte calcium pump and as an effective phosphorescent probe in protein rotational studies .
Synthesis Analysis
EITC has been used in the preparation of the covalent “triplets” probe eosin isothiocyanate, which is used in investigations of spectroscopic properties of eosin-protein conjugates . Additionally, a model antibody-drug conjugate was designed where the monoclonal antibody (mAb) trastuzumab was treated with EITC to yield an antibody-eosin conjugate .Molecular Structure Analysis
The chemical name for EITC is 2’,4’,5’,7’-Tetrabromo-3’,6’-dihydroxy-5-isothiocyanatospiro [isobenzofuran1 (3H),9’- [9H]xanthen]-3-one . Its molecular weight is 704.97 and its molecular formula is C21H7Br4NO5S .Chemical Reactions Analysis
EITC has been used in fluorescence resonance energy transfer (FRET) based assays . It has also been used in eosin-mediated photo-redox polymerization, a visible light-initiated radical copolymerization method .Physical and Chemical Properties Analysis
EITC is soluble in DMSO . Its molecular weight is 704.97 and its molecular formula is C21H7Br4NO5S . It is a solid at room temperature .Scientific Research Applications
1. Tracer for Rotational Diffusion Studies
Eosin-5-isothiocyanate is used in phosphorescent colloidal silica spheres as a novel tracer for rotational diffusion studies. This application allows for the measurement of rotational diffusion on the millisecond time scale using time-resolved phosphorescence depolarization. The tracer's effectiveness is confirmed through spectral and time-resolved fluorescence and phosphorescence measurements, and it shows promise for detailed rotational diffusion measurements (Lettinga, Zandvoort, Kats, & Philipse, 2000).
2. Study of Medium Effects on Fluorescence
This compound's fluorescence properties are significantly influenced by the medium, including pH, organic solvents, and surfactants. Studies show that its fluorescence intensity is higher in weak acidic mediums than in weak basic mediums. The interaction between this compound and surfactants displays excellent electric selectivity, with notable effects on fluorescence intensity, making it a valuable tool for fluorescence-based studies (Wu, Li, Liu, & Zhu, 2004).
3. Applications in Photoredox Catalysis
Eosin Y, closely related to this compound, serves as an effective photoredox catalyst in organic synthesis. Its low cost and high availability make it a viable alternative to inorganic transition metal photocatalysts. This has led to its widespread application in synthetic procedures that require photoredox catalysis, highlighting its role in advancing green chemistry (Hari & König, 2014).
4. Use in Labeling and Studying Biological Molecules
This compound is used for specific labeling of biological molecules, such as in the case of the bovine heart mitochondrial phosphate carrier. Its ability to label specific sites on proteins enables the study of protein structures and functions, providing valuable insights into biochemical processes (Majima, Ishida, Miki, Shinohara, & Terada, 2001).
5. Exploring Plasma Membrane Calcium Pump Oligomerization
The oligomerization of the plasma membrane calcium pump (PMCA) has been studied using this compound. This research provides insights into enzyme stability and functionality, demonstrating how such small molecules can be instrumental in understanding complex biological systems (Levi, Rossi, Castello, & González Flecha, 2002).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-isothiocyanato-2-(2,4,5,7-tetrabromo-3-hydroxy-6-oxoxanthen-9-yl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H7Br4NO5S/c22-12-4-10-14(8-2-1-7(26-6-32)3-9(8)21(29)30)11-5-13(23)18(28)16(25)20(11)31-19(10)15(24)17(12)27/h1-5,27H,(H,29,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCXYFYWNOWPDMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C=S)C(=O)O)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)O)Br)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H7Br4NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
705.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


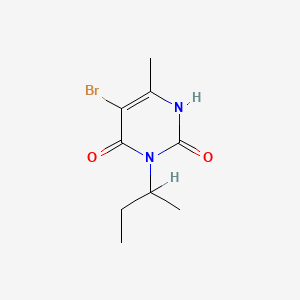
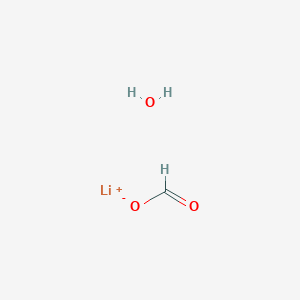
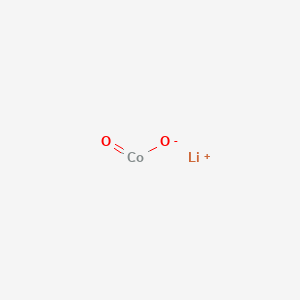

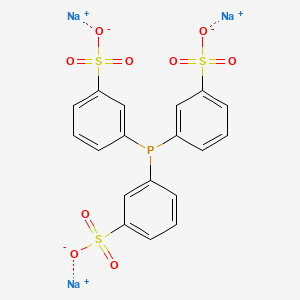

![[(2R)-3-Hydroxy-1-methoxy-1-oxopropan-2-yl]azanium;chloride](/img/structure/B7801812.png)



